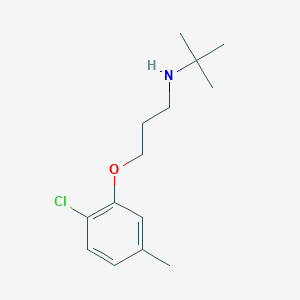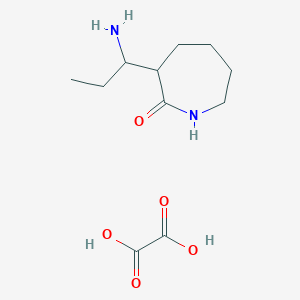
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methylbenzamide, also known as DAMPA, is a potent and selective agonist for the AMPA subtype of glutamate receptors. The compound is widely used in scientific research to study the mechanisms of excitatory neurotransmission and synaptic plasticity in the brain.
Mechanism of Action
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methylbenzamide acts as a selective agonist for the AMPA subtype of glutamate receptors, which are involved in excitatory neurotransmission in the brain. The compound binds to the receptor and activates it, leading to the influx of calcium ions and the induction of LTP.
Biochemical and Physiological Effects:
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methylbenzamide has been shown to enhance synaptic transmission and plasticity in the hippocampus, a brain region critical for learning and memory. The compound has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methylbenzamide in lab experiments is its high potency and selectivity for AMPA receptors, which allows for precise modulation of synaptic plasticity. However, the compound can be toxic at high concentrations and may have off-target effects on other glutamate receptor subtypes.
Future Directions
Future research using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methylbenzamide could focus on developing more selective and potent agonists for AMPA receptors, as well as investigating the potential therapeutic applications of these compounds for neurological disorders such as Alzheimer's disease and stroke. Additionally, studies could explore the role of AMPA receptors in other brain regions and their interactions with other neurotransmitter systems.
Synthesis Methods
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methylbenzamide can be synthesized using a variety of methods, including the reaction of 2-methylbenzoic acid with 9,10-anthraquinone in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonia to form the final compound.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methylbenzamide has been extensively used in scientific research to investigate the role of AMPA receptors in synaptic plasticity, learning, and memory. Studies have shown that N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methylbenzamide can enhance long-term potentiation (LTP) and improve cognitive function in animal models of Alzheimer's disease and other neurological disorders.
properties
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO3/c1-13-6-2-3-7-15(13)22(26)23-14-10-11-18-19(12-14)21(25)17-9-5-4-8-16(17)20(18)24/h2-12H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIUORFBXKPJOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4983182.png)
![2-[3-fluoro-4-(hexyloxy)phenyl]-5-heptylpyridine](/img/structure/B4983194.png)


![methyl 2-[(2-methoxybenzoyl)amino]-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4983219.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4983227.png)
![ethyl 4-[4-(4-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B4983235.png)

![1-methyl-4-{4-[2-(phenylthio)ethoxy]benzoyl}piperazine](/img/structure/B4983243.png)



![4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide](/img/structure/B4983272.png)
![3,3-dimethyl-11-(4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4983284.png)